molecular formula C14H17N3O4 B159151 (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-YL)phenyl)morpholin-3-one CAS No. 446292-10-0

(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-YL)phenyl)morpholin-3-one

Cat. No. B159151
M. Wt: 291.3 g/mol
InChI Key: DEXXSYVEWAYIGZ-LBPRGKRZSA-N
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Description

The compound is known as 4-(4-Amino-2-methylphenyl)morpholin-3-one with a CAS Number of 482308-10-1. Its molecular formula is C11H14N2O2 and it has a molecular weight of 206.2400 g/mol .

Scientific Research Applications

Characterization and Structural Analysis

  • Full Characterization of Linezolid and Its Synthetic Precursors: Complementary structural and spectral studies of linezolid and its synthetic precursors were reported using solid-state nuclear magnetic resonance spectroscopy and electron ionization mass spectrometry. Dynamic molecular disorder in the crystal lattice of linezolid polymorphs was revealed. This research provides insight into the molecular structure and dynamics of related compounds (Wielgus et al., 2015).

Metabolism and Pharmacodynamics

  • Metabolism of FYL-67, a Linezolid Analogue: An in vivo and in vitro study on the phase I metabolism of FYL-67, a linezolid analogue, was conducted using liquid chromatography-tandem mass spectrometry. This research contributes to understanding the metabolic transformation of such compounds (Sang et al., 2016).

Synthesis and Biological Activity

  • Synthesis and Biological Activity of Morpholine Derivatives: A study focused on the synthesis, characterization, and biological activities, such as antibacterial and anti-TB, of morpholine derivatives. The findings aid in understanding the potential therapeutic applications of these compounds (Mamatha S.V et al., 2019).
  • Antibacterial Activity of Morpholine Derivatives: Investigations into tertiary aminoalkanols hydrochlorides, which include morpholine derivatives, were carried out to estimate their antibacterial activity. This study adds to the knowledge of the antimicrobial potential of these compounds (Isakhanyan et al., 2014).

QSAR and Chemical Synthesis

  • QSAR Study of Oxadiazole Derivatives: A quantitative structure-activity relationship (QSAR) study of 1,3,4-oxadiazole derivatives, synthesized from morpholine, explored their diverse biological activities, such as anti-inflammatory properties (Somashekhar & Kotnal, 2020).

properties

IUPAC Name

4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c15-7-12-8-17(14(19)21-12)11-3-1-10(2-4-11)16-5-6-20-9-13(16)18/h1-4,12H,5-9,15H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXXSYVEWAYIGZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463130
Record name 4-{4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one
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Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-YL)phenyl)morpholin-3-one

CAS RN

446292-10-0
Record name 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]-morpholin-3-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rivaroxaban aminomethyl impurity
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one
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Record name 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TA Fattah, A Saeed - Tetrahedron: Asymmetry, 2017 - Elsevier
Rivaroxaban is an effective and potent oral anti-coagulant drug approved by US FDA in 2008 and is widely used in the treatment of thromboembolic ailments, deep venous thrombosis, …
Number of citations: 20 www.sciencedirect.com

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